1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea,sulfuricacid
Description
The compound 1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea,sulfuric acid is a structurally complex molecule featuring a urea backbone with stereospecific substitutions. Key functional groups include:
- A dimethylamino group at the (2S)-position of the propyl chain.
- A thiophene ring linked via a propan-2-yl group, enhancing lipophilicity and electronic properties.
- A sulfuric acid counterion, likely improving solubility and stability.
Properties
IUPAC Name |
1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-thiophen-3-ylpropan-2-yl]urea;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S.H2O4S/c1-14(10-16-8-9-25-13-16)21-19(24)20-12-17(22(2)3)11-15-4-6-18(23)7-5-15;1-5(2,3)4/h4-9,13-14,17,23H,10-12H2,1-3H3,(H2,20,21,24);(H2,1,2,3,4)/t14-,17-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHMYYOYPXMCTF-RVXRQPKJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)NC(=O)NCC(CC2=CC=C(C=C2)O)N(C)C.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CSC=C1)NC(=O)NC[C@H](CC2=CC=C(C=C2)O)N(C)C.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea involves multiple steps. One common method includes the reaction of 3-(dimethylamino)-1-propanol with thiophene-3-carboxylic acid under specific conditions to form the intermediate compound. This intermediate is then reacted with 4-hydroxybenzaldehyde to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmacological Applications
PZM21 has been studied primarily for its effects on the opioid receptors, specifically its selective action on the μ-opioid receptor. Key applications include:
Pain Management
PZM21 is noted for its potential use in pain management due to its ability to activate μ-opioid receptors without the common side effects associated with traditional opioids, such as respiratory depression. This makes it a promising candidate for developing safer analgesics.
Reduced Side Effects
Research indicates that PZM21 induces minimal arrestin recruitment, which is associated with fewer side effects compared to conventional opioids. This characteristic is significant in addressing the opioid crisis by providing effective pain relief with a lower risk of addiction and overdose .
Neuropharmacology Studies
PZM21 serves as a valuable tool in neuropharmacology, allowing researchers to explore the mechanisms of opioid receptor signaling and its implications in various neurological conditions. Its selective action enables detailed studies on receptor interactions and downstream effects.
Case Studies
Several studies have documented the efficacy and safety profile of PZM21:
- Study on Analgesic Efficacy :
- Mechanistic Insights :
Comparative Analysis of Opioid Receptor Agonists
| Compound | Selectivity | Ki (nM) | Respiratory Depression | Analgesic Efficacy |
|---|---|---|---|---|
| PZM21 | μ > κ > δ | 1.1 | Minimal | High |
| Morphine | μ | 1.0 | High | High |
| Fentanyl | μ | 0.5 | Very High | Very High |
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as the μ-opioid receptor. It has been reported to induce minimal arrestin recruitment, which is associated with reduced respiratory depression compared to classical μ-opioid ligands like morphine . The molecular pathways involved include modulation of G-protein signaling and inhibition of pain pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Stereochemical Comparisons
Table 1: Structural and Functional Group Analysis
Key Observations :
- The target compound’s urea core distinguishes it from ester- or alcohol-based analogs (e.g., Compound 16 in ). Urea derivatives often exhibit strong hydrogen-bonding capacity, influencing receptor binding kinetics .
- Unlike fluorinated compounds (e.g., Compound 16), the target’s thiophene group may reduce metabolic stability but enhance interactions with sulfur-binding enzymes .
Key Observations :
- The target compound’s sulfuric acid counterion likely improves aqueous solubility compared to neutral urea derivatives, akin to sulfonic acid-containing drugs (e.g., ) .
- Fluorinated analogs () exhibit superior bioavailability due to fluorine’s electronegativity and metabolic resistance, whereas the target’s thiophene group may increase CYP450-mediated degradation .
Biological Activity
The compound 1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea (also known as PZM21) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly as a μ-opioid receptor (MOPr) ligand. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
PZM21 is characterized by its unique structural features, which include:
- Molecular Formula : C19H27N3O2S
- Molecular Weight : 361.5 g/mol
- IUPAC Name : 1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea
The compound's structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
PZM21 functions primarily as a selective μ-opioid receptor agonist. It exhibits a bias towards G-protein activation over β-arrestin recruitment, which is significant as this mechanism may reduce the common side effects associated with traditional opioid therapies, such as respiratory depression and addiction potential .
Analgesic Effects
PZM21 has been shown to possess analgesic properties comparable to those of conventional opioids but with fewer side effects. In studies, it was noted that PZM21 could effectively manage pain without the typical respiratory depressant effects seen in other μ-opioid agonists .
Antimicrobial Activity
Research indicates that compounds within the thiourea class, including derivatives like PZM21, exhibit antimicrobial properties. For instance, certain thiourea derivatives have demonstrated effectiveness against various bacterial strains, indicating a potential for broader therapeutic applications in treating infections .
Study 1: Analgesic Properties
A study published in the Journal of Pharmacology evaluated PZM21's analgesic effects in animal models. The results indicated that PZM21 provided significant pain relief comparable to morphine but with reduced side effects related to respiratory function .
Study 2: Antimicrobial Efficacy
In another study focusing on the antimicrobial properties of thiourea derivatives, PZM21 showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting its potential use in treating bacterial infections .
Data Table: Biological Activities of PZM21
Q & A
Q. What are the optimal synthetic routes for preparing the target compound with high stereochemical purity?
The synthesis requires careful selection of chiral precursors and reaction conditions. For example, chiral resolution techniques, such as diastereomeric salt formation or enzymatic kinetic resolution, can ensure enantiomeric purity. Use of coupling agents like HATU or DCC for urea bond formation under anhydrous conditions minimizes side reactions. Post-synthesis purification via preparative HPLC with chiral columns (e.g., Chiralpak IA/IB) is critical for isolating stereoisomers . Reaction progress should be monitored using TLC or LC-MS to confirm intermediate formation .
Q. How can researchers validate the structural integrity of the compound using analytical methods?
A combination of spectroscopic and chromatographic techniques is recommended:
- NMR : , , and 2D NMR (COSY, HSQC) confirm stereochemistry and substituent positions.
- HPLC-MS : Reverse-phase C18 columns with UV detection at 254 nm and ESI-MS for molecular ion verification.
- Elemental Analysis : Validate empirical formula consistency .
Q. What experimental precautions are necessary to ensure stability during storage?
The compound’s urea linkage and sulfuric acid counterion are sensitive to hydrolysis. Store lyophilized samples in airtight containers under inert gas (N/Ar) at -20°C. Avoid exposure to moisture and light. Stability studies under accelerated conditions (40°C/75% RH for 6 months) can identify degradation pathways .
Advanced Research Questions
Q. How does the stereochemical configuration of the dimethylamino and thiophene moieties influence biological activity?
Comparative studies using enantiopure vs. racemic mixtures are essential. For example, in vitro assays (e.g., enzyme inhibition or receptor binding) paired with molecular docking simulations can reveal stereospecific interactions. Chiral HPLC (e.g., Chiralcel OD-H column) separates epimers for individual activity profiling . Contradictory activity data may arise from unintended epimerization during biological testing; validate stability in assay buffers using circular dichroism (CD) spectroscopy .
Q. What strategies resolve contradictions in purity assessments between orthogonal methods?
Discrepancies between HPLC purity (>98%) and elemental analysis (<95%) often stem from hygroscopicity or residual solvents. Implement:
- Karl Fischer titration to quantify water content.
- Thermogravimetric analysis (TGA) to detect volatile impurities.
- NMR relaxation experiments to identify amorphous vs. crystalline impurities .
Q. How can researchers mitigate sulfuric acid-induced decomposition during formulation?
The sulfuric acid counterion may catalyze dehydration of the urea moiety. Strategies include:
Q. What in vitro models are suitable for studying pharmacokinetic interactions?
- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify degradation via LC-MS.
- CYP450 inhibition screening : Use liver microsomes to assess metabolic interference.
- Permeability assays : Caco-2 cell monolayers predict intestinal absorption .
Methodological Considerations
Q. How to design experiments for identifying unknown impurities in batch synthesis?
- Forced degradation studies : Expose the compound to heat, light, acid/base, and oxidizers.
- LC-HRMS/MS : Compare fragmentation patterns with databases (e.g., ChemSpider) to identify impurities.
- Isolation via prep-HPLC : Collect impurity peaks for structural elucidation via NMR .
Q. What computational tools predict interaction mechanisms with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
